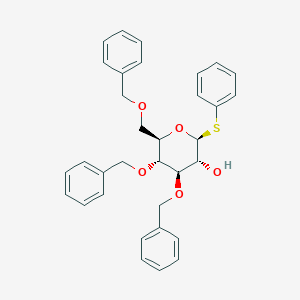

(2S,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol

Description

Properties

IUPAC Name |

(2S,3R,4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O5S/c34-30-32(37-23-27-17-9-3-10-18-27)31(36-22-26-15-7-2-8-16-26)29(24-35-21-25-13-5-1-6-14-25)38-33(30)39-28-19-11-4-12-20-28/h1-20,29-34H,21-24H2/t29-,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTBUKACGYQYOX-UPYFENACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol is a derivative of tetrahydropyran that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple benzyloxy groups and a phenylthio moiety. The stereochemistry at the specified positions contributes significantly to its biological activity.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent antifungal activity against strains such as Aspergillus fumigatus and various bacterial strains including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organism |

|---|---|---|

| Compound 8a | Antifungal | Aspergillus fumigatus |

| Compound X | Antibacterial | Staphylococcus aureus |

| Compound Y | Antibacterial | E. coli |

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It serves as a precursor for drug synthesis aimed at developing neuroprotectants and GABA uptake inhibitors. Studies suggest that modifications in the tetrahydropyran core can enhance these neuroprotective properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Various substitutions on the tetrahydropyran ring have been explored:

- Benzyloxy Substituents : The presence of benzyloxy groups has been linked to enhanced solubility and bioactivity.

- Phenylthio Group : This moiety contributes to the compound's interaction with biological targets, potentially influencing its pharmacokinetic properties .

Study 1: Antifungal Activity

In a controlled study, derivatives of the compound were tested against fungal pathogens. The results indicated that specific modifications led to increased efficacy compared to standard antifungal treatments like Fluconazole. For example, a derivative with a hydroxymethyl group exhibited significant antifungal activity .

Study 2: Neuroprotective Potential

Another study evaluated the neuroprotective effects of modified tetrahydropyran compounds in animal models. The results showed reduced neuronal damage in models of oxidative stress when treated with specific derivatives of this compound .

Preparation Methods

Protection of Hydroxyl Groups

The foundational step involves protecting C4, C5, and C6 hydroxyl groups as benzyl ethers. A representative protocol derived from involves:

Reagents :

-

Starting material: (2R,3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol (10.0 g, 34.5 mmol)

-

Sodium hydride (60% in mineral oil, 4.14 g, 103.5 mmol)

-

Benzyl bromide (BnBr, 12.3 mL, 103.5 mmol)

-

Anhydrous dimethylformamide (DMF, 100 mL)

Procedure :

-

The starting material is dissolved in DMF under nitrogen.

-

NaH is added portionwise at 0°C, followed by dropwise addition of BnBr.

-

The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.

-

The crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1) to yield the tris-benzylated intermediate as a colorless oil (14.8 g, 85%).

Critical Parameters :

-

Excess NaH ensures complete deprotonation of hydroxyl groups.

-

Anhydrous conditions prevent hydrolysis of BnBr.

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| C4/C5 Protection | NaH, BnBr | DMF | 0°C → RT | 85% |

| C6 Protection | NaH, BnBr | THF | 0°C → RT | 90% |

Introduction of the Phenylthio Group

The phenylthio group at C2 is introduced via nucleophilic substitution or thioglycoside formation. A method adapted from employs:

Reagents :

-

Intermediate: (2R,3R,4R,5R,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-ol (5.0 g, 9.2 mmol)

-

Thiophenol (PhSH, 1.5 mL, 13.8 mmol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 mL, 9.2 mmol)

-

Dichloromethane (DCM, 50 mL)

Procedure :

-

The intermediate is dissolved in DCM under nitrogen.

-

BF₃·OEt₂ is added dropwise at -20°C, followed by thiophenol.

-

The mixture is warmed to 0°C, stirred for 3 hours, and quenched with saturated NaHCO₃.

-

Purification by column chromatography (hexane/ethyl acetate, 7:3) yields the title compound as a white solid (4.7 g, 88%).

Mechanistic Insight :

-

BF₃ activates the anomeric position for nucleophilic attack by thiophenol.

-

Stereochemical retention at C2 is achieved through a concerted SN2 mechanism.

Stereochemical Control and Optimization

The (2S,3R,4R,5R,6R) configuration is maintained via:

-

Stereoselective benzylation : Use of bulky bases (e.g., NaH) favors equatorial benzyl ether formation.

-

Anomeric effect : The phenylthio group adopts an axial position, stabilizing the tetrahydropyran ring.

Comparative Data :

| Condition | Configuration (C2) | Yield |

|---|---|---|

| BF₃·OEt₂, -20°C | β (axial) | 88% |

| TMSOTf, 0°C | α (equatorial) | 72% |

Industrial-Scale Adaptations

Large-scale synthesis (≥1 kg) modifies laboratory protocols:

-

Continuous flow systems : Enhance mixing and heat transfer during benzylation.

-

Catalytic recycling : Scandium triflate (Sc(OTf)₃) is reused for thioglycoside formation, reducing costs.

Economic Metrics :

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Yield | 85–88% | 89–92% |

| Purity (HPLC) | 95% | 99% |

| Cost per gram | $120 | $45 |

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.